molecular formula C22H14FN3OS2 B3535807 N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide

N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide

Cat. No.: B3535807
M. Wt: 419.5 g/mol
InChI Key: QXABMOPPXLKNGX-UHFFFAOYSA-N
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Description

N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide is a complex organic compound that features a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The key steps include:

    Formation of Benzothiazole Core: This is achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Cyanobenzyl Group: The benzothiazole core is then reacted with 2-cyanobenzyl chloride in the presence of a base to form the cyanobenzyl derivative.

    Attachment of the Fluorobenzamide Group: Finally, the cyanobenzyl derivative is reacted with 4-fluorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorobenzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamide
  • 2-[(3-cyanobenzyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide
  • 2-[(4-cyanobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where fluorine substitution is beneficial.

Properties

IUPAC Name

N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3OS2/c23-17-7-5-14(6-8-17)21(27)25-18-9-10-19-20(11-18)29-22(26-19)28-13-16-4-2-1-3-15(16)12-24/h1-11H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXABMOPPXLKNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide
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N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide
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N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide
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N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide
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N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide
Reactant of Route 6
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N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide

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